molecular formula C15H10ClFN2O3 B3018797 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide CAS No. 331461-62-2

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide

Cat. No.: B3018797
CAS No.: 331461-62-2
M. Wt: 320.7
InChI Key: YFMXXVZLCOYDJR-KRXBUXKQSA-N
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Description

3-(4-Chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide is an acrylamide derivative featuring a 4-chloro-3-nitrophenyl group attached to the α-carbon of the acrylamide backbone and a 4-fluorophenyl substituent on the amide nitrogen. This compound combines electron-withdrawing groups (chloro, nitro) and a fluorinated aromatic ring, which are common motifs in bioactive molecules for enhancing metabolic stability and target affinity.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-13-7-1-10(9-14(13)19(21)22)2-8-15(20)18-12-5-3-11(17)4-6-12/h1-9H,(H,18,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMXXVZLCOYDJR-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluoroaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield 3-(4-chloro-3-aminophenyl)-N-(4-fluorophenyl)acrylamide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Electronic Effects

Key analogs identified in the evidence include:

  • (E)-N-(2-allylphenyl)-3-(4-fluorophenyl)acrylamide (): Shares the 4-fluorophenyl group but lacks chloro and nitro substituents.
  • (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-fluorophenyl)-N-propylacrylamide (2312) (): Features both 4-chlorophenyl and 4-fluorophenyl groups but includes a propyl chain, altering solubility and lipophilicity compared to the nitro-substituted target compound.
  • (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide (): Contains a 3-nitrophenyl group instead of 4-chloro-3-nitrophenyl. The nitro group's position (meta vs. para) may influence electronic distribution and hydrogen-bonding capacity.

Electronic Effects:

  • The 4-chloro-3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity and reactivity in nucleophilic environments compared to analogs with single substituents (e.g., ) .
  • The 4-fluorophenyl group, common in many analogs, contributes to metabolic stability and bioavailability by resisting oxidative degradation .

Physicochemical Properties

Property Target Compound* (E)-N-(4-fluorophenyl)acrylamide Analogs
Melting Point Not reported 153–220°C ()
Solubility Likely low in water Improved in DMSO/ethanol ()
LogP Estimated ~3.5–4.0 2.8–3.2 ()

*Inferred from structural analogs.

Key Research Findings and Challenges

  • Structure-Activity Relationship (SAR): The combination of chloro , nitro , and fluoro groups likely enhances target binding via hydrophobic and dipole interactions. However, steric hindrance from bulky substituents (e.g., naphthalene in ) may reduce bioavailability .
  • Synthetic Challenges: Introducing multiple electron-withdrawing groups requires precise control to avoid side reactions. Catalytic methods (e.g., Pd in ) offer solutions but may need optimization for nitro-group compatibility .

Biological Activity

3-(4-chloro-3-nitrophenyl)-N-(4-fluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a combination of chloro, nitro, and fluoro substituents on an acrylamide backbone. The typical synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluoroaniline, followed by the introduction of an acryloyl chloride under basic conditions. Solvents such as dichloromethane or toluene are commonly used, and the reaction may require heating for optimal yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of electron-withdrawing groups like chloro and nitro enhances its binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of specific biochemical pathways. This mechanism is critical in evaluating its therapeutic potential .

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing nitro and chloro groups have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.33 µM to 156.47 µM against various bacterial strains .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anticancer Activity

The compound's potential anticancer properties have also been explored in vitro, with several studies reporting IC50 values below 10 µg/mL for various cancer cell lines, including HeLa and MCF-7 cells. These findings suggest that the compound may inhibit cancer cell proliferation effectively .

Cell LineIC50 (µg/mL)
HeLa<10
MCF-7<10
SKOV-37.87 - 70.53

Case Studies

  • Antimicrobial Efficacy : A study on related acrylamide derivatives showed promising antimicrobial activity against clinical strains of Staphylococcus, with certain compounds demonstrating over 80% efficacy in inhibiting biofilm formation at sub-MIC concentrations .
  • Anticancer Research : In a comparative study involving various acrylamide derivatives, compounds structurally similar to this compound exhibited significant cytotoxic effects on cancer cell lines, reinforcing the notion that structural modifications can enhance biological activity .

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